N-((7-(Trifluormethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)indolizin-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)indolizine-2-carboxamide is a useful research compound. Its molecular formula is C17H16F3N5O and its molecular weight is 363.344. The purity is usually 95%.
BenchChem offers high-quality N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)indolizine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)indolizine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Multifunktionelle Krankheiten
Die Vielseitigkeit der Verbindung positioniert sie als potenzielle Behandlung für multifunktionelle Krankheiten. Forscher untersuchen ihre Anwendungen bei Erkrankungen, an denen mehrere Signalwege beteiligt sind. Durch die gleichzeitige Ansprache verschiedener biologischer Prozesse kann sie einen ganzheitlichen Ansatz zur Krankheitsbewältigung bieten.
Zusammenfassend lässt sich sagen, dass N-((7-(Trifluormethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)indolizin-2-carboxamid vielversprechend in verschiedenen Bereichen ist, von der Krebsforschung über die Enzyminhibition bis hin zum Wirkstoffdesign. Weitere Untersuchungen werden sein volles Potenzial aufdecken und den Weg für innovative therapeutische Interventionen ebnen. 🌟
Wenn Sie detailliertere Informationen zu einer bestimmten Anwendung wünschen, können Sie gerne fragen
Wirkmechanismus
Target of Action
Compounds with a similar triazole core have been found to interact with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Mode of Action
It’s known that triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with its targets through hydrogen bond accepting and donating characteristics, making specific interactions with different target receptors .
Biochemical Pathways
Compounds with a similar triazole core have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibition activities . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Result of Action
The compound has shown excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines . It also possessed superior c-Met kinase inhibition ability at the nanomolar level . This suggests that the compound may have significant molecular and cellular effects.
Biologische Aktivität
N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)indolizine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action based on recent research findings.
- Molecular Formula : C16H17F3N6O
- Molecular Weight : 364.34 g/mol
- CAS Number : 1485732-85-1
Synthesis
The synthesis of this compound involves several steps starting from the triazole derivative. The incorporation of trifluoromethyl and indolizine moieties enhances the compound's lipophilicity and biological activity. Detailed synthetic routes can be found in various studies focusing on related compounds.
Anticancer Activity
Recent studies have demonstrated that derivatives of the triazolo-pyridine class exhibit notable anticancer properties. For instance:
- Cell Lines Tested : The compound was evaluated against human colon cancer cell lines HCT-116 and HT-29.
- IC50 Values : The estimated IC50 for one derivative was around 8.18 µM, indicating significant antiproliferative effects on HT-29 cells. This effect was attributed to the activation of the mitochondrial apoptotic pathway through the up-regulation of pro-apoptotic proteins such as Bax and down-regulation of anti-apoptotic proteins like Bcl2 .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HT-29 | 8.18 | Activation of Caspase 3 pathway |
HCT-116 | Not specified | Induction of apoptosis |
The mechanism by which N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)indolizine-2-carboxamide induces apoptosis is primarily through:
- Mitochondrial Pathway Activation : Compounds in this class have been shown to trigger mitochondrial membrane permeabilization leading to cytochrome c release.
- Caspase Activation : The release of cytochrome c activates caspases that are crucial for executing apoptosis.
Case Studies
-
A study on a related compound demonstrated that treatment with a specific triazolo derivative resulted in significant apoptosis in HT-29 cells as evidenced by acridine orange staining techniques.
"The results indicated that early apoptosis was observed at concentrations as low as 8.18 µM" .
- Another investigation highlighted the selectivity of these compounds towards cancer cells over normal cells, suggesting potential for therapeutic applications with reduced side effects.
Eigenschaften
IUPAC Name |
N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]indolizine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N5O/c18-17(19,20)12-4-6-25-14(8-12)22-23-15(25)9-21-16(26)11-7-13-3-1-2-5-24(13)10-11/h1-3,5,7,10,12H,4,6,8-9H2,(H,21,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKJNKUEWXOVLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CNC(=O)C3=CN4C=CC=CC4=C3)CC1C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.